![molecular formula C24H22FN3O2S2 B2817220 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1252820-35-1](/img/structure/B2817220.png)

2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

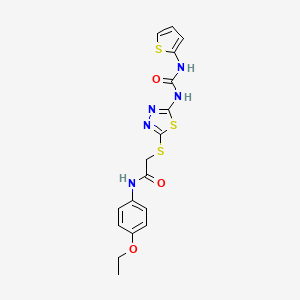

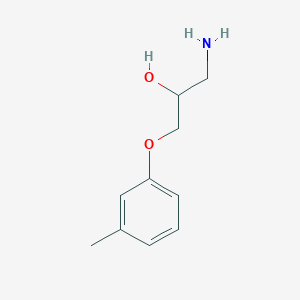

The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that contain a thiophene ring fused with a pyrimidine ring. They are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a 3,4-dimethylbenzyl group, a sulfanyl group, and a 3-fluoro-4-methylphenyl group .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring system. They can participate in reactions such as alkylation, acylation, nitration, halogenation, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Antitumor Activities

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against different human cancer cell lines. These compounds have shown potent anticancer activity, comparable to that of doxorubicin, on breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. Some derivatives exhibited marked growth inhibition, demonstrating the potential of thieno[3,2-d]pyrimidine scaffolds in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activities

Certain thieno[2,3-d]pyrimidine derivatives have been synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are critical for DNA synthesis and repair, making them targets for cancer therapy. The study reported compounds with potent dual inhibitory activities, highlighting the utility of thieno[2,3-d]pyrimidine analogs in the design of new chemotherapeutic agents (Gangjee et al., 2008).

Antibacterial Activities

Research on novel selenium-containing sulfa drugs based on thieno[3,2-d]pyrimidine scaffolds has revealed strong bactericidal effects against various bacterial strains. These findings suggest that modifications to the thieno[3,2-d]pyrimidine core can lead to effective antibacterial agents, with potential applications in treating infectious diseases (Abdel‐Hafez, 2010).

Crystal Structure Analysis

The crystal structures of certain thieno[3,2-d]pyrimidine derivatives have been determined, providing insights into their molecular conformations and potential interactions with biological targets. Understanding the crystal structures can guide the design of more effective drug molecules by optimizing their binding to target proteins (Subasri et al., 2017).

Mécanisme D'action

The mechanism of action of a compound depends on its biological target. Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The exact mechanism of action would depend on the specific biological target of the compound.

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O2S2/c1-14-4-6-17(10-16(14)3)12-28-23(30)22-20(8-9-31-22)27-24(28)32-13-21(29)26-18-7-5-15(2)19(25)11-18/h4-11H,12-13H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGOGRIQGIEXQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)

![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)

![1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2817143.png)

![N-butyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817147.png)

![[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2817148.png)

![(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester](/img/structure/B2817150.png)

![N~4~-(2-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2817152.png)

![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)